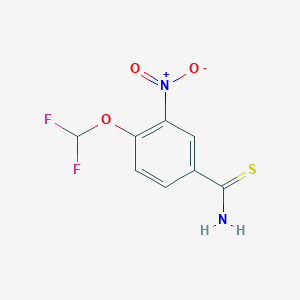

4-(Difluoromethoxy)-3-nitrobenzothioamide

Description

4-(Difluoromethoxy)-3-nitrobenzothioamide is a benzothioamide derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and a nitro (-NO₂) substituent at the 3-position of the benzene ring. Its thioamide group (-C(S)NH₂) confers unique electronic and steric properties, which may influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula |

C8H6F2N2O3S |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzenecarbothioamide |

InChI |

InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(7(11)16)3-5(6)12(13)14/h1-3,8H,(H2,11,16) |

InChI Key |

MLAQVKFZWDHRQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzothioamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.

Industrial Production Methods

For industrial production, the process needs to be optimized for high yield, low cost, and minimal environmental impact. The method described above can be scaled up, with careful control of reaction conditions to ensure consistent quality and yield. Catalysts such as ferric oxide and activated carbon can be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzothioamide can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The thioamide group can be oxidized to a sulfonamide.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as hydrazine and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under basic conditions.

Major Products Formed

Amino derivatives: From the reduction of the nitro group.

Sulfonamide derivatives: From the oxidation of the thioamide group.

Substituted benzene derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural analogs from the patent document (), we can infer general trends for nitro- and sulfonamide-containing aromatic compounds. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Related Compounds

Key Observations:

Functional Group Influence: The sulfonamide group in the patented compound (Table 1) is associated with kinase inhibition, whereas thioamides (as in this compound) are less common in kinase-targeting drugs but may interact with cysteine proteases or metalloenzymes due to sulfur’s nucleophilicity.

Fluorine Substitution: Both the target compound and the patented analogs include fluorine substituents (difluoromethoxy or fluoro-phenyl groups), which typically improve metabolic stability and bioavailability.

Thermal Stability: The patented sulfonamide derivative has a melting point of 175–178°C, suggesting moderate thermal stability. Thioamides generally exhibit lower melting points than their oxamide counterparts due to weaker intermolecular forces, but this cannot be confirmed without experimental data for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.